molecular formula C11H15BrO3 B8586697 1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol

1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol

Cat. No. B8586697
M. Wt: 275.14 g/mol
InChI Key: FZHGLXFIUHZPNX-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2-methoxyphenoxy)-2-methylpropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenoxy)-2-methylpropan-2-ol

InChI

InChI=1S/C11H15BrO3/c1-11(2,13)7-15-9-5-4-8(12)6-10(9)14-3/h4-6,13H,7H2,1-3H3

InChI Key

FZHGLXFIUHZPNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)Br)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-methoxyphenol (5 g, 24.63 mmol), NaH2PO4 monohydrate (3.23 g, 23.40 mmol) and 2,2-dimethyloxirane (3.02 g, 41.9 mmol) in MeCN (90 ml) and H2O (10.00 ml) was stirred at 150° C. in a steel bomb for 4 hours. After cooling to RT, the mixture was diluted with a solution of saturated NaHCO3 (80 ml) and extracted with EtOAc (80 ml). The EtOAc extracts were dried over Na2SO4 and concentrated. The crude product was purified by ISCO chromatography on a silica gel column (120 g) employing a 10 min gradient ranging from hexane to 30% EtOAc/hexane to elute 1-(4-bromo-2-methoxyphenoxy)-2-methylpropan-2-ol (6.25 g, 22.72 mmol, 92% yield) as clear oil. LC MS at t=2.24 min. (m Na=297) PHENOMENEX® S5 C18 4.6×30 mm column/water-MeOH-TFA 90:10:0.1 to 10:90:0.1 gradient over 2 min at 5 mL/min with 1 min hold at the end of the gradient. 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 6H), 3.79 (s, 2H), 3.84 (s, 3H), 6.77 (d, J=8.31 Hz, 2H), 7.01 (s, 1H), 7.26 (s, 1 H).
Quantity
5 g
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reactant
Reaction Step One
[Compound]
Name
NaH2PO4 monohydrate
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3.23 g
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reactant
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3.02 g
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reactant
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90 mL
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solvent
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10 mL
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steel
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0 (± 1) mol
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reactant
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80 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2-methoxyphenol (8 g, 39.4 mmol), 2,2-dimethyloxirane (14 mL, 158 mmol), potassium carbonate (4.3 g, 35.5 mmol), and sodium phosphate, monobasic (4.25 g, 35.5 mmol) in acetonitrile and water (85:15, 100 mL) was stirred in a steel bomb at 150-165° C. for 8 h. The reaction was cooled to RT, diluted with ether and EtOAc (1:1), washed with 1N NaOH, dried (Na2SO4), and concentrated. The crude was passed through a pad of silica gel using EtOAc for elution to afford the desired product 1-(4-bromo-2-methoxyphenoxy)-2-methylpropan-2-ol 7A (10 g, 36.3 mmol, 92% yield) as a brown oil. 1H NMR (400 MHz, CHLOROFORM-d) δ6.95-7.08 (2H, m), 6.77 (1H, d, J=8.28 Hz), 3.85 (3H, s), 3.79 (2H, s), 1.34 (6H, s).
Quantity
8 g
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reactant
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14 mL
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reactant
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4.3 g
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reactant
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0 (± 1) mol
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[Compound]
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steel
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0 (± 1) mol
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reactant
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Quantity
100 mL
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solvent
Reaction Step Three

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